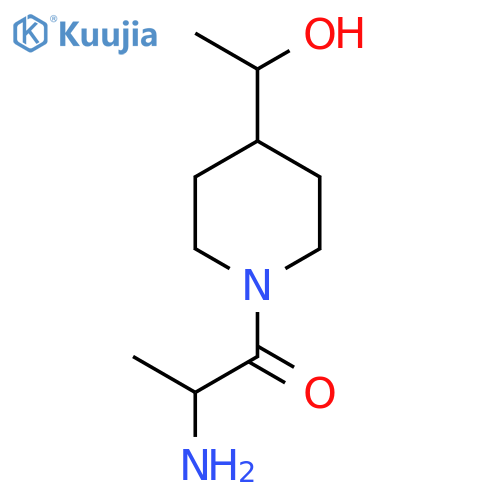Cas no 1697243-88-1 (2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one)

1697243-88-1 structure
商品名:2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
CAS番号:1697243-88-1
MF:C10H20N2O2
メガワット:200.278002738953
CID:4773765
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
- 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
-
- インチ: 1S/C10H20N2O2/c1-7(11)10(14)12-5-3-9(4-6-12)8(2)13/h7-9,13H,3-6,11H2,1-2H3
- InChIKey: SRZBFAQGICAWOM-UHFFFAOYSA-N
- ほほえんだ: OC(C)C1CCN(C(C(C)N)=O)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 200
- トポロジー分子極性表面積: 66.6
- 疎水性パラメータ計算基準値(XlogP): -0.3
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-5397-0.25g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-5397-0.5g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-5397-1g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| TRC | A190596-1g |
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-5397-2.5g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-5397-5g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-5397-10g |
2-amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| TRC | A190596-100mg |
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A190596-500mg |
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one |
1697243-88-1 | 500mg |
$ 365.00 | 2022-06-08 |
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1697243-88-1 (2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one) 関連製品
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
